molecular formula C24H21N5O2S B2762465 3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1788561-08-9

3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2762465
M. Wt: 443.53
InChI Key: MWHGEJUFEYUUIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazol-7-ium hydroxides, which are structurally similar to the compound , has been described in the literature . The synthesis involves a one-pot, three-component reaction in water. The reactants include aryl glyoxal monohydrates, quinoline-2,4-diol, and 2-amino-[1,3,4]thiadiazole . This green protocol is characterized by the use of readily available catalyst and reactants, short reaction times, operational simplicity, and high yields of products .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide" have been synthesized and characterized, revealing their potential in biological applications. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the synthetic routes that could be applied to compounds with similar structures for research in medicinal chemistry Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.

Biological Activities

Research has demonstrated the potential of compounds with similar structural features in exhibiting significant biological activities. For example:

  • Cytotoxic Activity : The synthesized compounds have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research and therapy Hassan et al., 2014.
  • Antimicrobial Activity : Dangi et al. (2011) explored the antimicrobial potential of alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one, highlighting the chemotherapeutic possibilities of these compounds Synthesis characterization and biological evaluation of some alkoxyphthalimide derivatives.

properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-15H,3H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHGEJUFEYUUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

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